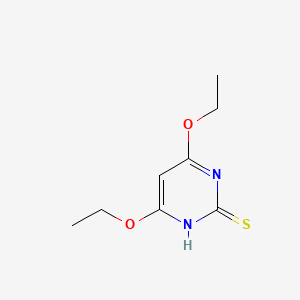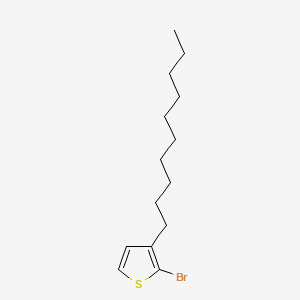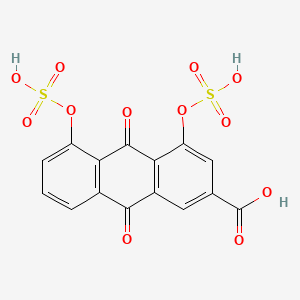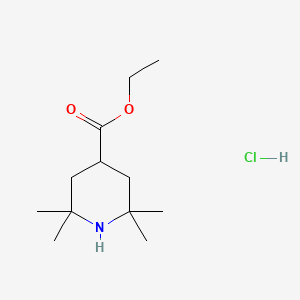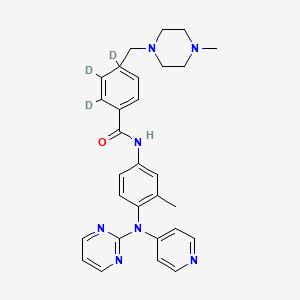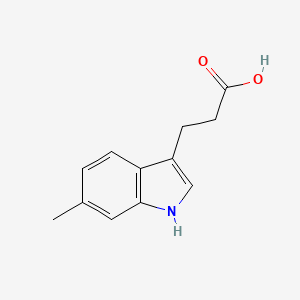
3-(6-methyl-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(6-methyl-1H-indol-3-yl)propanoic acid” is an organic compound that belongs to the class of indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Synthesis Analysis
While specific synthesis methods for “3-(6-methyl-1H-indol-3-yl)propanoic acid” were not found, there are related compounds that have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines .Molecular Structure Analysis
The molecular formula of “3-(6-methyl-1H-indol-3-yl)propanoic acid” is C12H13NO2 . The InChI code is 1S/C12H13NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.24 . It has a melting point of 124-126 degrees Celsius . The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties
- Regioselective Synthesis : 3-(6-methyl-1H-indol-3-yl)propanoic acid and its derivatives can be synthesized via iron(III)-catalyzed hydroarylation, showcasing high regioselectivity and utility for biological and pharmaceutical applications (Kutubi & Kitamura, 2011).
- Enantioselective Friedel-Crafts Alkylation : This compound can be prepared through enantioselective Friedel-Crafts alkylation with high yields and enantioselectivities, highlighting its potential in stereoselective synthesis (Bachu & Akiyama, 2010).
Crystal Structure and Molecular Geometry
- Crystallographic Analysis : The crystal structure of derivatives, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, demonstrates important geometrical features that are significant in the pharmaceutical industry, with applications in methylation, detoxication, and antioxidation (Li, Liang, & Tai, 2009).
Biological and Pharmaceutical Applications
- Antimicrobial Activity : Novel compounds synthesized from (1H-indol-3-yl)-acetic acid have shown antimicrobial activity against various bacteria, indicating the potential for developing new antimicrobial agents (Gadegoni & Manda., 2013).
- Corrosion Inhibition : Derivatives like Schiff bases derived from L-Tryptophan and related compounds have been studied for their role in inhibiting corrosion of stainless steel in acidic environments, revealing their utility in industrial applications (Vikneshvaran & Velmathi, 2017).
- Cytosolic Phospholipase A2α Inhibition : 3-(1-Aryl-1H-indol-5-yl)propanoic acids, designed as cPLA2α inhibitors, demonstrate the potential for therapeutic applications in inflammation and related diseases (Tomoo et al., 2014).
Orientations Futures
While specific future directions for “3-(6-methyl-1H-indol-3-yl)propanoic acid” were not found, indole derivatives have been the subject of ongoing research due to their potential biological activities . This suggests that further exploration of “3-(6-methyl-1H-indol-3-yl)propanoic acid” and similar compounds could be a valuable area of study.
Propriétés
IUPAC Name |
3-(6-methyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2,4,6-7,13H,3,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQVNBRRLIMNAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651659 |
Source


|
| Record name | 3-(6-Methyl-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-methyl-1H-indol-3-yl)propanoic acid | |
CAS RN |
151590-29-3 |
Source


|
| Record name | 3-(6-Methyl-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

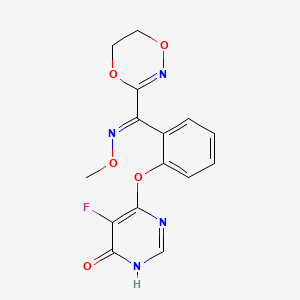
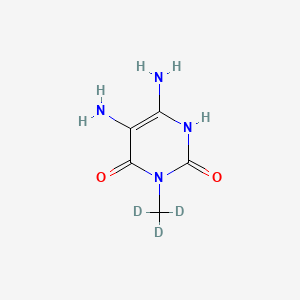
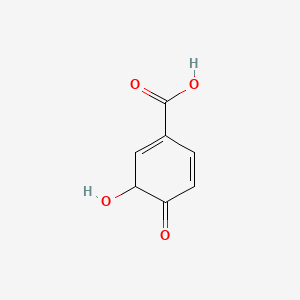

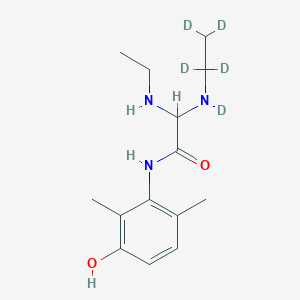
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
